ethyl 1-(1H-indol-5-ylsulfonyl)prolinate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-(1H-indol-5-ylsulfonyl)pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-2-21-15(18)14-4-3-9-17(14)22(19,20)12-5-6-13-11(10-12)7-8-16-13/h5-8,10,14,16H,2-4,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAIYIOGRMLCNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN1S(=O)(=O)C2=CC3=C(C=C2)NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 1 1h Indol 5 Ylsulfonyl Prolinate and Its Chemical Analogs
Retrosynthetic Analysis of Ethyl 1-(1H-indol-5-ylsulfonyl)prolinate
A retrosynthetic analysis of this compound reveals two primary building blocks: an indole-5-sulfonyl synthon and an ethyl prolinate synthon. The key disconnection is the sulfonamide bond linking the indole (B1671886) and proline moieties. This leads to the identification of indole-5-sulfonyl chloride and ethyl prolinate as the logical starting materials. The indole-5-sulfonyl chloride can be conceptually derived from indole through electrophilic sulfonation followed by chlorination, or from a pre-functionalized indole derivative. Ethyl prolinate is readily available from the esterification of proline. For the stereoselective synthesis of an enantiopure target molecule, the retrosynthesis would specify the use of an enantiomerically pure form of ethyl prolinate, such as L-ethyl prolinate, which is derived from the naturally occurring amino acid L-proline, a component of the chiral pool. baranlab.orglibretexts.org
Direct Synthetic Routes to this compound
Direct synthetic routes to this compound primarily focus on the formation of the sulfonamide bond between a suitable indole-5-sulfonyl derivative and ethyl prolinate.
The formation of the indole-5-sulfonyl moiety is a critical step. One common strategy involves the direct sulfonylation of the indole ring. However, controlling the regioselectivity of this reaction can be challenging. A more controlled approach involves the use of a pre-functionalized starting material, such as 1H-indole-5-sulfonyl chloride. nih.gov This intermediate can be synthesized through various methods, including the reaction of indole with chlorosulfonic acid.
Recent advancements in sulfonylation chemistry offer alternative methods. For instance, electrochemical sulfonylation of indoles with inorganic sulfites has been developed as a direct method to produce indole sulfonic esters. nih.govcncb.ac.cn While this method yields sulfonate esters, it highlights the ongoing development of novel sulfonylation techniques that could be adapted for the synthesis of indole sulfonyl halides. Another approach involves the copper-catalyzed C3-sulfonylation of indoles using sodium arenesulfinates; however, for the target compound, substitution at the 5-position is required. researchgate.net
A plausible route to the key intermediate, indole-5-sulfonyl chloride, involves the treatment of indole with a sulfonating agent, followed by conversion of the resulting sulfonic acid to the sulfonyl chloride.
With the indole-5-sulfonyl chloride in hand, the subsequent step is the sulfonamide bond formation with ethyl prolinate. This reaction is a type of acylation, specifically a sulfamoylation, of the secondary amine of the proline ring. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.
The general reaction is as follows:
Indole-5-sulfonyl chloride + Ethyl prolinate → this compound + HCl
Common bases used for this transformation include tertiary amines such as triethylamine (B128534) or diisopropylethylamine. The choice of solvent is also crucial, with aprotic solvents like dichloromethane, tetrahydrofuran, or acetonitrile (B52724) being commonly employed.
This approach is analogous to the synthesis of other N-sulfonylated amino acid esters. For example, the synthesis of indole acetic acid sulfonate derivatives involves the reaction of a hydroxyl group with a substituted sulfonyl chloride in the presence of triethylamine and acetonitrile. nih.gov Similarly, the synthesis of ethyl 1-phenylsulfonyl-1H-indole-2-carboxylate involves the reaction of ethyl indole-2-carboxylate (B1230498) with benzenesulfonyl chloride under phase-transfer conditions using sodium hydroxide (B78521) and tetrabutylammonium (B224687) hydrogen sulfate. nih.gov
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of base, solvent, reaction temperature, and reaction time.
Table 1: Hypothetical Optimization of Sulfonamide Formation
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Triethylamine | Dichloromethane | 0 to rt | 4 | 75 |
| 2 | Pyridine | Dichloromethane | 0 to rt | 6 | 70 |
| 3 | Diisopropylethylamine | Tetrahydrofuran | 0 to rt | 4 | 80 |
This table is illustrative and based on general principles of similar reactions.
The use of a non-nucleophilic base like diisopropylethylamine can be advantageous in minimizing side reactions. The reaction temperature is typically kept low initially (e.g., 0 °C) to control the exothermic reaction and then allowed to warm to room temperature to ensure completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the product is typically isolated through an aqueous workup to remove the base hydrochloride and any unreacted starting materials, followed by purification by column chromatography.
Stereoselective Synthesis of Enantiopure this compound
For many pharmaceutical applications, it is essential to synthesize a single enantiomer of a chiral molecule. This compound possesses a stereocenter at the alpha-carbon of the proline ring.
The most straightforward approach to obtaining an enantiopure final product is to start with an enantiomerically pure building block. This is a classic example of a chiral pool synthesis, where a readily available chiral molecule is used as a starting material. baranlab.org In this case, L-proline, a naturally occurring amino acid, is the ideal chiral precursor. libretexts.org
The stereoselective synthesis would proceed as follows:
Esterification of L-proline: L-proline is first converted to its ethyl ester, L-ethyl prolinate. This can be achieved by standard esterification methods, such as the Fischer esterification using ethanol (B145695) and a catalytic amount of acid (e.g., sulfuric acid or hydrochloric acid), or by reaction with thionyl chloride in ethanol. nih.gov
Sulfonylation of L-ethyl prolinate: The resulting L-ethyl prolinate is then reacted with indole-5-sulfonyl chloride under the optimized conditions described previously. Since the stereocenter is already established in the starting material and the reaction at the nitrogen atom does not affect this stereocenter, the product, L-ethyl 1-(1H-indol-5-ylsulfonyl)prolinate, is obtained in high enantiomeric purity.
This strategy is highly efficient as it avoids the need for chiral resolution of a racemic mixture or the development of a complex asymmetric synthesis. The use of L-proline as a chiral auxiliary or building block is a well-established and powerful tool in organic synthesis. nih.govresearchgate.netmdpi.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Indole-5-sulfonyl chloride |
| Ethyl prolinate |
| L-proline |
| L-ethyl prolinate |
| Indole |
| Chlorosulfonic acid |
| Sodium arenesulfinates |
| Triethylamine |
| Diisopropylethylamine |
| Dichloromethane |
| Tetrahydrofuran |
| Acetonitrile |
| Benzenesulfonyl chloride |
| Sodium hydroxide |
| Tetrabutylammonium hydrogen sulfate |
| Pyridine |
| Sodium Bicarbonate |
| Ethanol |
| Sulfuric acid |
Asymmetric Catalysis in Indole-Sulfonylation Reactions
Achieving enantioselectivity in the synthesis of chiral molecules like this compound is a critical aspect of medicinal chemistry. While the direct asymmetric sulfonylation of proline esters is not extensively documented, the broader field of asymmetric catalysis offers relevant strategies. Proline and its derivatives, particularly proline sulfonamides, have emerged as powerful organocatalysts in a variety of asymmetric transformations.
One notable application is in the asymmetric aldol (B89426) reaction, where proline aryl sulfonamides have been shown to effectively catalyze the formation of carbon-carbon bonds with high enantioselectivity and diastereoselectivity. For instance, N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide has demonstrated significant catalytic activity. nih.gov These catalysts operate by forming a chiral enamine intermediate, which then reacts with an electrophile in a stereocontrolled manner. The sulfonamide moiety plays a crucial role in defining the catalyst's steric and electronic properties, thereby influencing the stereochemical outcome of the reaction.
In the context of synthesizing this compound, an indirect asymmetric approach could be envisioned. This might involve the use of a chiral auxiliary on the proline ring or the application of a chiral catalyst during the sulfonylation step. Although specific examples for indole-5-sulfonyl chloride are scarce, research into proline sulfonamide-catalyzed reactions, such as aza-Diels-Alder reactions, provides a foundation for developing such methods. researchgate.net The insights gained from these studies on catalyst design and reaction conditions are invaluable for creating the desired stereoisomer of the target compound.
Table 1: Examples of Proline Sulfonamide-Based Organocatalysts and Their Applications
| Catalyst | Reaction Type | Substrates | Key Findings | Reference |
| Proline aryl sulfonamides | Aldol Reaction | Acetone, p-nitrobenzaldehyde | Demonstrated potential for enantioselective C-C bond formation. | nih.gov |
| Proline sulfonamide XIII | Aza-Diels-Alder Reaction | Cyclohexen-3-one, N-aryl aldimines | Catalyzes the asymmetric synthesis of azabicyclo[2.2.2]octanes. | researchgate.net |
| 4-hydroxy proline derived sulfonamides | Aldol Reaction | Various aldehydes and ketones | Benzyl ether protecting group improved solubility and catalytic performance. | nih.gov |
Alternative Synthetic Pathways for this compound
Beyond traditional solution-phase synthesis, alternative methodologies such as solid-phase synthesis and flow chemistry offer significant advantages for the preparation of this compound and its analogs. These techniques can enhance efficiency, facilitate purification, and enable the rapid generation of compound libraries for screening purposes.
Solid-phase organic synthesis (SPOS) is a powerful tool for the combinatorial synthesis of compound libraries. In the context of this compound, a solid-phase approach would typically involve anchoring either the proline or the indole moiety to a solid support.
For instance, a proline-based strategy could start with a resin-bound proline derivative. The sulfonylation reaction would then be carried out by treating the resin-bound proline with indole-5-sulfonyl chloride in the presence of a suitable base. Subsequent cleavage from the resin would yield the desired product. This approach allows for the easy removal of excess reagents and byproducts through simple washing steps, streamlining the purification process. diva-portal.org Libraries of analogs can be generated by using a variety of sulfonyl chlorides in parallel. Research has demonstrated the feasibility of synthesizing libraries of proline sulfonamide and carboxamide derivatives using SynPhase Lanterns functionalized with a BAL linker. nih.gov
Alternatively, an indole-based solid-phase strategy could be employed. This would involve attaching an indole derivative to a solid support, followed by sulfonylation and subsequent reaction with ethyl prolinate. While less common for this specific target, the solid-phase synthesis of various indole derivatives is well-established. mdpi.com
Table 2: Key Considerations for Solid-Phase Synthesis of Proline Sulfonamides
| Parameter | Description | Relevance to Analog Generation |
| Resin Choice | The solid support to which the initial reactant is attached (e.g., Wang resin, Rink amide resin). | The choice of resin and linker determines the cleavage conditions and the functional group on the final product. |
| Linker Strategy | The chemical moiety connecting the molecule to the resin (e.g., BAL linker). | A traceless linker can be used if the point of attachment is not desired in the final molecule. |
| Reaction Conditions | Solvents, reagents, and temperature used for on-resin reactions. | Optimization is required to ensure high reaction yields and minimize side reactions on the solid support. |
| Cleavage | The process of releasing the final compound from the solid support. | The cleavage cocktail must be chosen to avoid degradation of the product. |
Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. youtube.com For the synthesis of this compound, flow chemistry can be applied to key steps of the synthetic sequence.
The formation of the precursor, 1H-indole-5-sulfonyl chloride, from the corresponding sulfonic acid or sulfonate salt using a chlorinating agent, is a reaction that can benefit from the precise control offered by flow reactors. Similarly, the sulfonylation of ethyl prolinate can be performed in a continuous manner. The reagents would be pumped and mixed in a T-piece or static mixer and then flowed through a heated or cooled reactor coil. The residence time in the reactor can be precisely controlled to optimize the reaction yield and minimize the formation of impurities.
The application of flow chemistry to indole synthesis, in general, has been well-documented, with methods like the Fischer indole synthesis and the Hemetsberger–Knittel reaction being successfully adapted to continuous flow systems. mdpi.com These approaches can significantly reduce reaction times and improve yields compared to batch methods. While a specific flow synthesis for this compound has not been reported, the principles and technologies are directly applicable.
Table 3: Potential Advantages of Flow Chemistry for the Synthesis of this compound
| Feature | Benefit |
| Precise Temperature Control | Improved reaction selectivity and safety, especially for exothermic reactions. |
| Enhanced Mixing | Rapid and efficient mixing of reagents, leading to faster reaction rates. |
| Controlled Residence Time | Optimization of reaction time to maximize product formation and minimize byproducts. |
| Scalability | Straightforward scaling of the synthesis from milligrams to kilograms by running the system for longer periods. |
| Automation | Potential for automated synthesis and in-line analysis for process optimization. |
Mechanistic Investigations of Chemical Transformations Involving Ethyl 1 1h Indol 5 Ylsulfonyl Prolinate
Reaction Mechanisms Governing the Formation of Ethyl 1-(1H-indol-5-ylsulfonyl)prolinate
The formation of this compound likely proceeds through a two-step synthetic sequence involving the preparation of a key intermediate, indole-5-sulfonyl chloride, followed by its reaction with ethyl prolinate.
The initial step is the sulfonation of indole (B1671886), a reaction that is regioselective. The electron-rich nature of the indole ring directs electrophilic substitution primarily at the C3 position. However, to achieve substitution at the C5 position, specific reaction conditions are required, often involving the use of a protecting group on the indole nitrogen to prevent side reactions and to influence the regioselectivity. A common method for the sulfonation of aromatic compounds is the use of chlorosulfonic acid. The mechanism involves the electrophilic attack of the sulfonyl group on the indole ring.
The second step is the reaction of the resulting indole-5-sulfonyl chloride with ethyl prolinate. This is a classic nucleophilic acyl substitution at the sulfur atom of the sulfonyl chloride. The nitrogen atom of the proline ester acts as the nucleophile, attacking the electrophilic sulfur atom. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid formed during the reaction. The base also facilitates the deprotonation of the proline nitrogen, increasing its nucleophilicity.
Indole + Chlorosulfonic Acid → Indole-5-sulfonyl chloride + HCl
Indole-5-sulfonyl chloride + Ethyl prolinate + Base → this compound + Base·HCl
Mechanistic Studies of Derivatization Reactions of this compound
The structure of this compound offers several sites for derivatization, including the indole nitrogen, the ester functionality, and the aromatic portion of the indole ring. Mechanistic studies of these derivatization reactions are essential for synthesizing analogs with modified properties.
Elucidation of Reaction Intermediates and Transition States
Understanding the intermediates and transition states in the derivatization of this compound is key to controlling reaction outcomes. For instance, in the hydrolysis of the ethyl ester, a tetrahedral intermediate is formed when a hydroxide (B78521) ion or a water molecule attacks the carbonyl carbon. The stability of this intermediate and the nature of the transition states leading to its formation and collapse determine the reaction rate.
In electrophilic aromatic substitution reactions on the indole ring, such as nitration or halogenation, the formation of a sigma complex (or arenium ion) as an intermediate is a critical step. The position of the new substituent is determined by the relative stability of the possible sigma complexes. The electron-donating nature of the indole nitrogen and the electron-withdrawing effect of the sulfonyl group will influence the stability of these intermediates.
Kinetic and Thermodynamic Analyses of Reaction Pathways
Kinetic studies provide quantitative data on reaction rates, allowing for the determination of the rate law, activation energy, and the effect of catalysts. For example, the hydrolysis of the ester group can be monitored over time by measuring the concentration of the starting material or the product.
Hypothetical Kinetic Data for the Hydrolysis of this compound
| Entry | Condition | [Substrate]₀ (M) | Rate (M/s) |
| 1 | pH 10, 25°C | 0.01 | 1.5 x 10⁻⁵ |
| 2 | pH 12, 25°C | 0.01 | 1.5 x 10⁻³ |
| 3 | pH 10, 45°C | 0.01 | 6.0 x 10⁻⁵ |
This data is illustrative and serves to demonstrate the principles of kinetic analysis.
Thermodynamic analysis, on the other hand, provides information about the energy changes during a reaction, indicating its feasibility and the position of equilibrium. The Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS) are key parameters.
Hypothetical Thermodynamic Data for the N-Alkylation of the Indole Moiety
| Reaction | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) at 298 K |
| N-Methylation | -50 | -20 | -44.04 |
| N-Benzylation | -45 | -35 | -34.57 |
This data is illustrative and serves to demonstrate the principles of thermodynamic analysis.
Isotopic Labeling Studies to Probe Reaction Mechanisms
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the path of atoms through a reaction. numberanalytics.comwikipedia.org For instance, in the hydrolysis of the ethyl ester of the title compound, using water enriched with the ¹⁸O isotope (H₂¹⁸O) can determine whether the cleavage occurs at the acyl-oxygen or the alkyl-oxygen bond. If the resulting carboxylic acid is enriched in ¹⁸O, it confirms an acyl-oxygen cleavage, which proceeds through a tetrahedral intermediate.
Similarly, to study the mechanism of N-alkylation of the indole, a labeled alkylating agent, such as ¹³CH₃I, could be used. The position of the ¹³C label in the product, confirmed by ¹³C NMR spectroscopy or mass spectrometry, would unequivocally identify the site of alkylation. Nitrogen-15 labeling of the proline nitrogen could also provide insights into the nucleophilic substitution reaction during the formation of the sulfonamide bond. nih.gov
Computational and Theoretical Studies of Ethyl 1 1h Indol 5 Ylsulfonyl Prolinate
Quantum Chemical Calculations on the Electronic Structure of Ethyl 1-(1H-indol-5-ylsulfonyl)prolinate
Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental to elucidating the electronic characteristics of a molecule. These calculations can determine the distribution of electrons within the molecule, which governs its stability, reactivity, and spectroscopic properties.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and localization of these orbitals provide insight into how a molecule will interact with other reagents. The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).
For this compound, the HOMO is expected to be primarily located on the electron-rich indole (B1671886) ring system. researchgate.net In contrast, the LUMO is anticipated to be distributed across the sulfonamide group and the carbonyl of the ethyl prolinate ester, which are electron-withdrawing moieties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. Theoretical calculations for structurally related indole-sulfonamide compounds suggest the values that might be expected. researchgate.net
Table 1: Representative FMO Data for a Structurally Related Indole-Sulfonamide Derivative
| Parameter | Energy (eV) | Description |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |
| LUMO Energy | -1.5 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.0 eV | The energy difference between HOMO and LUMO, which correlates with chemical reactivity and kinetic stability. |
Note: The values presented are illustrative and derived from calculations on similar molecular structures. Actual values for this compound would require specific DFT calculations.
This charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map. An MEP map plots the electrostatic potential onto the molecule's electron density surface.
Red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack. These would be concentrated around the sulfonyl oxygens, the carbonyl oxygen, and potentially the indole nitrogen.
Blue regions represent positive electrostatic potential, indicating sites prone to nucleophilic attack. These would likely be found around the hydrogen atom attached to the indole nitrogen and the sulfur atom.
Green regions denote areas of neutral potential.
This map is invaluable for predicting non-covalent interactions, such as hydrogen bonding and receptor-ligand binding. researchgate.net
Conformational Analysis of this compound
The flexibility of this compound, particularly around the sulfonamide bond and within the proline ring and ethyl ester group, means it can exist in numerous spatial arrangements or conformations. Understanding the preferred conformations is crucial as they can dictate the molecule's biological activity.
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net An MD simulation of this compound, typically in a simulated solvent environment like water, would reveal its dynamic behavior. Over a simulation period of nanoseconds to microseconds, the molecule would explore a wide range of conformations. researchgate.net
Analysis of the MD trajectory would identify the most stable and frequently occurring conformational states. This is particularly important for understanding the flexibility of the proline ring, which can adopt different "puckered" conformations (e.g., endo vs. exo), and the orientation of the indole ring relative to the prolinate moiety. nih.gov
A more systematic way to find stable conformations is by performing a Potential Energy Surface (PES) scan. This involves systematically rotating specific dihedral angles (torsion angles) of the molecule and calculating the potential energy at each step. acs.org For this compound, key dihedral angles to scan would include:
The bond connecting the indole ring to the sulfur atom.
The sulfur-nitrogen bond of the sulfonamide.
The bonds within the ethyl ester side chain.
The resulting plots of energy versus dihedral angle reveal the energy minima, which correspond to the most stable, low-energy conformations, and the energy barriers that separate them. This analysis provides a static but detailed picture of the molecule's conformational preferences, complementing the dynamic insights from MD simulations. acs.orgnih.gov
In Silico Prediction of Reactivity and Selectivity for this compound
In silico models integrate electronic and conformational data to predict how a molecule will behave in a chemical or biological context. researchgate.net For this compound, these predictions can guide further experimental work.
The FMO analysis and MEP maps provide direct clues about reactivity. For instance, the location of the LUMO on the sulfonamide and ester groups suggests these are potential sites for nucleophilic attack. The negative potential regions on the MEP map highlight where the molecule is most likely to interact with positive ions or form hydrogen bonds. nih.gov
Furthermore, computational models can be used to predict metabolic fate. Programs can identify which atoms are most susceptible to modification by metabolic enzymes, such as cytochrome P450s. For this molecule, likely sites of metabolism could include the indole ring or the ethyl ester, which could be hydrolyzed. These predictions are valuable in drug discovery for forecasting a compound's pharmacokinetic profile. nih.govnih.govresearchgate.net
Molecular Docking and Binding Free Energy Calculations with Macromolecular Receptors (Preclinical Models)
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as this compound, and a macromolecular receptor at the atomic level. The process involves placing the ligand into the binding site of a receptor and evaluating the "goodness-of-fit" using a scoring function.
Following docking, binding free energy calculations are often performed to provide a more quantitative prediction of the binding affinity. These calculations can range from relatively fast but less accurate methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to more rigorous but computationally expensive approaches like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI).
Detailed Research Findings:
As specific studies on this compound are not available, we can look at research on related indole-sulfonamide derivatives to illustrate the type of findings these studies typically yield. For instance, studies on other indole-sulfonamide derivatives have successfully used molecular docking to elucidate their binding modes within the active sites of various protein targets. researchgate.netacs.org These studies often identify key interactions, such as:
Hydrogen Bonds: The sulfonamide group (—SO₂NH—) and the indole N-H are common hydrogen bond donors, while the sulfonyl oxygens and the ester carbonyl group of the prolinate moiety can act as hydrogen bond acceptors. These interactions with specific amino acid residues in the receptor's binding pocket are critical for affinity and selectivity.
Hydrophobic Interactions: The indole ring and the ethyl group of the prolinate are hydrophobic and can engage in favorable van der Waals interactions with nonpolar residues of the receptor.
Pi-Interactions: The aromatic indole ring can participate in π-π stacking or π-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan, or with charged residues, respectively.
Binding free energy calculations provide a numerical value (often in kcal/mol) that estimates the strength of the interaction. A more negative value indicates a stronger predicted binding affinity. These calculations help in ranking different compounds and prioritizing them for further experimental testing. For example, a study on sulfonamide derivatives with an indole moiety reported docking scores that correlated with their potential inhibitory activity. mdpi.com
Illustrative Data Table for a Hypothetical Study:
To provide a clearer understanding of the data generated from such studies, the following table illustrates hypothetical molecular docking and binding free energy results for this compound against a panel of protein kinases, which are common targets for indole-based inhibitors.
| Macromolecular Receptor (Preclinical Model) | Docking Score (kcal/mol) | Predicted Binding Free Energy (ΔG_bind, kcal/mol) | Key Interacting Residues |
| Tyrosine Kinase (e.g., EGFR) | -9.5 | -12.3 | Met793, Leu718, Cys797 |
| Serine/Threonine Kinase (e.g., CDK2) | -8.2 | -10.1 | Leu83, Glu81, Phe80 |
| PI3-Kinase (e.g., PI3Kα) | -7.9 | -9.5 | Val851, Met922, Trp780 |
This table is for illustrative purposes only, as specific experimental data for this compound is not publicly available.
The data presented in such a table would be instrumental for a medicinal chemist. For example, the high predicted affinity for a specific tyrosine kinase would suggest that this compound could be a potent and selective inhibitor of that kinase. The identification of key interacting residues would also allow for the rational design of new analogs with improved potency and selectivity. By modifying the structure of the parent compound to enhance its interactions with these residues, researchers can optimize its pharmacological profile.
No Publicly Available Preclinical Data for this compound
Following a comprehensive search of available scientific literature and databases, no specific preclinical data regarding the biological activity or molecular mechanisms of the chemical compound This compound could be identified.
Extensive queries for in vitro assays, enzyme inhibition or activation studies, receptor binding and allosteric modulation assays, and cell-based assays for signaling pathway modulation yielded no specific results for this compound. Similarly, searches for the identification of its molecular targets and pathways, including target deconvolution methodologies and gene expression profiling, did not return any relevant studies.
While research exists on structurally related compounds containing indole or sulfonylprolinate moieties, the explicit instructions to focus solely on this compound prevent the inclusion of such data. The available information does not permit the creation of the detailed article as outlined in the request, as no research findings, data tables, or specific mechanistic insights for this particular compound appear to be published in the public domain.
Biological Activity and Molecular Mechanisms of Ethyl 1 1h Indol 5 Ylsulfonyl Prolinate in Preclinical Models
Identification of Molecular Targets and Pathways of Ethyl 1-(1H-indol-5-ylsulfonyl)prolinate
Proteomic and Metabolomic Investigations in Biological Systems
To elucidate the molecular mechanisms of a novel compound like this compound, proteomic and metabolomic approaches are invaluable. These "omics" technologies provide a global, unbiased view of the changes in protein and metabolite levels within a biological system following compound exposure.
Proteomic Analysis:
Chemoproteomics can be employed to identify the direct protein targets of this compound. rrpharmacology.ruresearchgate.net This technique often involves synthesizing a tagged version of the compound to "pull down" its binding partners from cell lysates. Subsequent identification of these proteins by mass spectrometry can reveal the compound's primary targets. Furthermore, global proteomic analysis of cells or tissues treated with the compound can uncover downstream effects on protein expression, providing insights into the pathways modulated by its activity. For instance, a study on a different indole (B1671886) derivative, SV-1010, utilized chemoproteomic profiling to analyze its interactions with over 1200 proteins in the rat proteome, revealing significant differences in its effects compared to other non-steroidal anti-inflammatory drugs (NSAIDs). rrpharmacology.ruresearchgate.net Such an approach for this compound could identify novel anti-inflammatory or other therapeutic targets.
Metabolomic Analysis:
Metabolomics investigates the global changes in small-molecule metabolites in response to a chemical perturbation. nih.gov By analyzing the metabolome of cells or biological fluids (e.g., plasma, urine) from animals treated with this compound, researchers can identify metabolic pathways affected by the compound. For example, indole itself, a precursor to many signaling molecules, is known to be metabolized by the gut microbiota and the host, and its metabolites can have significant physiological effects. nih.govfebscongress.orgnih.gov A metabolomics study would reveal how this compound influences endogenous metabolic pathways, which could be indicative of its mechanism of action and potential off-target effects. Mass spectrometry-based platforms are central to these investigations, enabling the detection and quantification of a wide array of metabolites. creative-proteomics.com
A hypothetical experimental design for proteomic and metabolomic analysis is presented below:
| Parameter | Proteomic Analysis | Metabolomic Analysis |
| Biological System | Relevant cell line (e.g., macrophage for inflammation) or tissue from animal model | Plasma, urine, and relevant tissue from animal model |
| Methodology | Affinity-based protein profiling, Shotgun proteomics (LC-MS/MS) | Untargeted and targeted LC-MS/MS, GC-MS |
| Data Analysis | Protein identification and quantification, pathway analysis | Metabolite identification and quantification, metabolic pathway mapping |
| Potential Readouts | Identification of direct binding partners, changes in protein expression in key signaling pathways | Alterations in endogenous metabolite levels (e.g., amino acids, lipids, nucleotides) |
In Vivo Pharmacological Models for Investigating this compound Action
Animal Models of Biological Processes Relevant to Proposed Mechanisms
Based on the common biological activities of indole derivatives, it is plausible that this compound possesses anti-inflammatory properties. cuestionesdefisioterapia.comnih.gov Therefore, established animal models of inflammation would be appropriate for its in vivo evaluation.
One of the most widely used acute inflammation models is the carrageenan-induced paw edema model in rats . cuestionesdefisioterapia.comijpsr.com In this model, the injection of carrageenan into the rat paw induces a localized inflammatory response characterized by swelling (edema), which can be quantified over time. The ability of this compound to reduce this edema would be a primary indicator of its anti-inflammatory activity.
Another relevant model is the acetic acid-induced writhing test in mice , which is a model of visceral pain often associated with inflammation. nih.govresearchgate.net The administration of acetic acid induces abdominal constrictions (writhing), and a reduction in the number of writhes by the test compound suggests analgesic and anti-inflammatory effects.
For chronic inflammation, the adjuvant-induced arthritis model in rats can be employed. ijpsr.com This model shares several pathological features with human rheumatoid arthritis and would be suitable for evaluating the long-term therapeutic potential of the compound.
A hypothetical study design for the carrageenan-induced paw edema model is outlined in the table below:
| Group | Treatment | Expected Outcome |
| 1 | Vehicle Control | Significant paw edema |
| 2 | Positive Control (e.g., Diclofenac) | Reduced paw edema |
| 3 | This compound (Low Dose) | Dose-dependent reduction in paw edema |
| 4 | This compound (High Dose) | Greater reduction in paw edema |
Pharmacokinetic Principles in Preclinical Animal Models (Absorption, Distribution, Metabolism, Excretion)
The pharmacokinetic (PK) profile of this compound would be crucial for understanding its disposition in the body and for designing effective dosing regimens. Preclinical PK studies are typically conducted in rodent models, such as rats. nih.gov
Absorption: Following administration (e.g., oral or intravenous), the concentration of the compound in the blood is measured over time to determine the rate and extent of absorption. The ester group in this compound may be hydrolyzed by esterases in the gut or liver, potentially leading to the formation of the corresponding carboxylic acid, which would also need to be quantified.
Distribution: The compound's distribution into various tissues and organs would be assessed. The lipophilicity conferred by the indole ring and the ethyl ester may lead to good tissue penetration, though the sulfonyl group could increase its polarity. Studies on other sulfonamides have shown a wide range of protein binding, which significantly influences their distribution. nih.gov
Metabolism: The indole ring is susceptible to oxidation by cytochrome P450 enzymes in the liver, potentially leading to hydroxylated metabolites. researchgate.net The ethyl ester is likely to be a primary site of metabolism via hydrolysis. The resulting carboxylic acid could then undergo further metabolism. In vivo studies of indole have shown that it is metabolized in the liver, and its metabolites can cross the blood-brain barrier. febscongress.org
Excretion: The parent compound and its metabolites are typically eliminated from the body through urine and/or feces. The route and rate of excretion are important determinants of the compound's half-life.
A hypothetical pharmacokinetic data table for this compound in rats following intravenous administration is presented below. This data is illustrative and based on general trends observed for similar small molecules.
| Pharmacokinetic Parameter | Unit | Hypothetical Value |
| Clearance (CL) | mL/min/kg | 15 |
| Volume of Distribution (Vd) | L/kg | 1.2 |
| Half-life (t1/2) | hours | 2.5 |
| Area Under the Curve (AUC) | ng*h/mL | 5000 |
| Protein Binding | % | 85 |
Biomarker Analysis and Target Engagement in Animal Studies
Biomarkers are essential tools in preclinical studies to demonstrate that a compound is interacting with its intended target (target engagement) and is having the desired biological effect (pharmacodynamic biomarkers). nih.govresearchgate.netnih.govregulations.gov
Target Engagement Biomarkers: If the primary target of this compound is identified through proteomic studies (e.g., a specific enzyme or receptor), an assay can be developed to measure the compound's binding to or inhibition of this target in vivo. For example, if the target is a kinase, a biomarker could be the phosphorylation status of a downstream substrate protein in tissue samples from treated animals. depositolegale.it
Pharmacodynamic Biomarkers: These biomarkers reflect the downstream biological effects of the compound. In the context of inflammation, relevant pharmacodynamic biomarkers would include the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other inflammatory mediators (e.g., prostaglandins) in the plasma or inflamed tissue of treated animals. nih.gov A reduction in the levels of these biomarkers would provide evidence of the compound's anti-inflammatory activity.
The table below provides examples of potential biomarkers that could be analyzed in preclinical studies of this compound, assuming an anti-inflammatory mechanism.
| Biomarker Type | Biomarker | Biological Matrix | Analytical Method | Expected Change with Treatment |
| Target Engagement | Occupancy of a specific receptor | Tissue homogenate | Radioligand binding assay | Increase |
| Target Engagement | Inhibition of a specific enzyme | Tissue homogenate | Enzyme activity assay | Decrease |
| Pharmacodynamic | TNF-α, IL-1β, IL-6 | Plasma, tissue | ELISA, Luminex | Decrease |
| Pharmacodynamic | Prostaglandin E2 (PGE2) | Plasma, tissue | LC-MS/MS | Decrease |
| Pharmacodynamic | C-reactive protein (CRP) | Plasma | ELISA | Decrease |
Advanced Spectroscopic and Crystallographic Characterization of Ethyl 1 1h Indol 5 Ylsulfonyl Prolinate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution and the solid state. It provides precise information on the chemical environment, connectivity, and spatial proximity of atoms.
A full suite of 2D NMR experiments is required to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to establish the complete bonding framework and conformational preferences of ethyl 1-(1H-indol-5-ylsulfonyl)prolinate.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the indole (B1671886) ring, the diastereotopic protons of the proline ring, and the ethyl ester group. The ¹³C NMR spectrum will complement this by showing signals for each unique carbon atom.
Correlation Spectroscopy (COSY) reveals proton-proton (¹H-¹H) coupling networks, which is crucial for identifying adjacent protons. For instance, COSY would confirm the spin system within the proline ring (Hα, Hβ, Hγ, Hδ) and the ethyl group (CH₂ and CH₃).
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton signal with its directly attached carbon atom. This experiment is essential for assigning the carbon signals of the proline and ethyl groups and the protonated carbons of the indole ring.
Heteronuclear Multiple Bond Correlation (HMBC) is a key experiment for piecing together the molecular puzzle, as it shows correlations between protons and carbons separated by two or three bonds. Critical HMBC correlations would include:
The proton on the indole nitrogen (H1) to the indole carbons C2 and C7a.
The indole aromatic protons (e.g., H4, H6, H7) to the sulfonyl-bearing carbon C5.
The proline Hα proton to the ester carbonyl carbon.
The proline Hα and Hδ protons to the sulfonyl-bearing carbon C5 of the indole ring, confirming the sulfonamide linkage.
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is vital for determining the molecule's three-dimensional conformation. mdpi.com Key NOESY cross-peaks would be analyzed to define the orientation around the S-N bond and the puckering of the proline ring. For example, correlations between specific indole protons and proline protons would indicate a preferred rotational conformation. researchgate.net
The following table summarizes the expected NMR assignments based on the analysis of these multi-dimensional experiments.
Table 1: Hypothetical ¹H and ¹³C NMR Data and 2D Correlations for this compound Note: Chemical shifts (δ) are hypothetical and reported in ppm. Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H to ¹³C) | Key NOESY Correlations |
|---|---|---|---|---|
| Indole Ring | ||||
| 1-NH | 11.5 (s) | - | C2, C3, C7a, C3a | H2, H7 |
| 2-CH | 7.5 (d) | 125.0 | C3, C3a, C7a | H1-NH, H3 |
| 3-CH | 6.6 (d) | 102.5 | C2, C3a, C4, C7a | H2, H4 |
| 3a-C | - | 128.0 | - | - |
| 4-CH | 7.8 (d) | 121.5 | C3, C5, C3a, C7a | H3, H6 |
| 5-C | - | 135.0 | - | - |
| 6-CH | 8.1 (d) | 120.0 | C4, C5, C7 | H4, H7 |
| 7-CH | 7.7 (d) | 112.0 | C5, C6, C7a | H1-NH, H6 |
| 7a-C | - | 136.0 | - | - |
| Proline Ring | ||||
| α-CH | 4.4 (t) | 61.0 | Cγ, Cδ, C=O | Hδ, Hβ |
| β-CH₂ | 2.1 (m), 1.9 (m) | 30.5 | Cα, Cγ, Cδ | Hα, Hγ |
| γ-CH₂ | 2.0 (m) | 25.0 | Cβ, Cδ | Hβ, Hδ |
| δ-CH₂ | 3.6 (m) | 48.0 | Cα, Cγ | Hα, Hγ |
| Ethyl Ester | ||||
| C=O | - | 172.5 | - | - |
| O-CH₂ | 4.2 (q) | 62.0 | C=O, CH₃ | CH₃ |
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical attribute in pharmaceutical sciences as different polymorphs can exhibit varying physical properties. jeol.com Solid-state NMR (SS-NMR) is a powerful, non-destructive technique for identifying and characterizing polymorphs because the NMR chemical shifts are highly sensitive to the local electronic environment, which is influenced by the crystal packing and intermolecular interactions. europeanpharmaceuticalreview.comresearchgate.net
While solution NMR spectra of different polymorphs would be identical, their SS-NMR spectra would show distinct differences. jeol.com For this compound, different polymorphs would likely display variations in the ¹³C chemical shifts of the atoms involved in intermolecular hydrogen bonding, such as the indole N-H, the sulfonyl oxygens, and the ester carbonyl. nih.gov For example, a change in the hydrogen bonding pattern of the indole N-H group would directly affect the chemical shifts of the nearby carbons (C2, C7a). Analysis of ¹³C cross-polarization magic-angle spinning (CP-MAS) spectra could therefore be used to identify, quantify, and characterize different polymorphic forms of the compound. oup.com
Mass Spectrometry for Elucidating Fragmentation Pathways and Molecular Structure
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound and for confirming its structure through fragmentation analysis.
High-Resolution Mass Spectrometry provides a highly accurate mass measurement, allowing for the determination of a molecule's elemental formula. For this compound (C₁₅H₁₈N₂O₄S), the expected exact mass for the protonated molecule [M+H]⁺ can be calculated with high precision. This technique is crucial for confirming the molecular formula and distinguishing it from other potential isomers. acs.org
Table 2: HRMS Data for this compound
| Ion | Elemental Formula | Calculated m/z |
|---|
Tandem Mass Spectrometry (MS/MS) involves the isolation and fragmentation of a precursor ion (in this case, m/z 339.1060) to generate a characteristic spectrum of product ions. The fragmentation pattern serves as a structural fingerprint. The fragmentation of indole derivatives and sulfonamides often follows predictable pathways. mdpi.comnih.gov
For this compound, key fragmentation pathways would likely involve:
Cleavage of the S-N bond, separating the indole-sulfonyl and proline moieties.
Loss of the ethyl group (-C₂H₅) or ethoxy group (-OC₂H₅) from the ester.
Loss of SO₂ from the sulfonyl group.
Characteristic fragmentation of the indole ring itself. researchgate.net
Table 3: Plausible MS/MS Fragmentation of [C₁₅H₁₈N₂O₄S+H]⁺
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure / Neutral Loss |
|---|---|---|
| 339.1 | 266.1 | [M+H - CO₂Et]⁺ |
| 339.1 | 194.0 | [Indole-SO₂H+H]⁺ (Loss of ethyl prolinate) |
| 339.1 | 146.1 | [Ethyl prolinate+H]⁺ (Cleavage of S-N bond) |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. optica.org The IR and Raman spectra are often complementary.
For this compound, characteristic vibrational modes would confirm the presence of all key functional groups. The positions of certain bands, particularly the N-H and S=O stretches, can provide insight into the solid-state packing and hydrogen bonding environment. nih.govresearchgate.netnih.gov For example, a broad N-H stretching band in the IR spectrum would be indicative of its participation in hydrogen bonding.
Table 4: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Indole N-H | N-H Stretch | 3350 - 3450 |
| Aromatic C-H | C-H Stretch | 3050 - 3150 |
| Aliphatic C-H | C-H Stretch | 2850 - 2980 |
| Ester C=O | C=O Stretch | 1730 - 1750 |
| Indole C=C | C=C Stretch | 1580 - 1620 |
| Sulfonamide S=O | Asymmetric S=O Stretch | 1330 - 1370 |
| Sulfonamide S=O | Symmetric S=O Stretch | 1150 - 1180 |
| Ester C-O | C-O Stretch | 1100 - 1250 |
X-ray Crystallography for Absolute Stereochemistry Determination and Crystal Packing Analysis
Extensive searches of scientific literature and crystallographic databases did not yield any specific experimental data for the single crystal X-ray diffraction, absolute stereochemistry, or crystal packing of this compound. Similarly, no information regarding co-crystallization studies with biological receptors for this particular compound could be located.
The following sections are therefore presented as a theoretical framework for the analysis that would be conducted should such data become available.
Single Crystal X-ray Diffraction of this compound
Should single crystals of this compound be successfully grown, single-crystal X-ray diffraction (SC-XRD) would be the definitive method for elucidating its three-dimensional molecular structure. This technique would provide precise atomic coordinates, from which a wealth of structural information could be derived.
Hypothetical Crystallographic Data Table:
The data obtained from an SC-XRD experiment would typically be presented in a table similar to the one below. The values are placeholders and would be replaced with experimental results.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₅H₁₈N₂O₄S |
| Formula Weight | 338.38 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Calculated Density (g/cm³) | Value |
| Absorption Coefficient (mm⁻¹) | Value |
| F(000) | Value |
| Crystal Size (mm³) | Value |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 293(2) |
| Reflections Collected | Value |
| Independent Reflections | Value |
| R_int | Value |
| Goodness-of-fit on F² | Value |
| Final R indices [I > 2σ(I)] | R₁ = Value, wR₂ = Value |
| R indices (all data) | R₁ = Value, wR₂ = Value |
| Absolute Structure Parameter | Value (if applicable) |
Analysis of Structural Parameters:
The refined crystal structure would allow for a detailed analysis of intramolecular features:
Bond Lengths and Angles: Precise measurement of all bond lengths and angles would confirm the connectivity of the indole, sulfonyl, and proline moieties. Deviations from standard values could indicate electronic effects or strain within the molecule.
Torsion Angles: The conformation of the molecule would be defined by its torsion angles. Key torsions would include those describing the orientation of the proline ring relative to the sulfonyl group and the orientation of the entire prolinate-sulfonyl substituent with respect to the indole ring.
Absolute Stereochemistry: For this chiral molecule, which contains a stereocenter in the proline ring, anomalous dispersion effects in the X-ray diffraction data could be used to determine the absolute stereochemistry (R or S configuration) of the specific enantiomer that crystallized. This is often quantified by the Flack parameter.
Crystal Packing Analysis:
Beyond the individual molecule, SC-XRD reveals how molecules are arranged in the crystal lattice. This analysis would involve identifying and characterizing intermolecular interactions that stabilize the crystal structure, such as:
Hydrogen Bonding: The N-H group of the indole ring is a potential hydrogen bond donor, while the sulfonyl and ester oxygen atoms are potential acceptors. The formation of intermolecular hydrogen bonds would be a key feature of the crystal packing.
Other Weak Interactions: van der Waals forces and potentially weaker C-H···O or C-H···π interactions would also contribute to the cohesion of the crystal.
Co-crystallization Studies with Biological Receptors (if applicable)
No published studies on the co-crystallization of this compound with any biological receptor were found. If this compound were identified as a ligand for a specific protein target, co-crystallization would be a powerful tool to understand its mechanism of action at an atomic level.
Hypothetical Co-crystallization Analysis:
A successful co-crystal structure would reveal:
Binding Pocket: The precise location and environment of the binding site on the biological receptor.
Ligand Conformation: The conformation adopted by this compound when bound to the receptor, which may differ from its conformation in the unbound state.
Key Interactions: The specific non-covalent interactions (hydrogen bonds, ionic interactions, hydrophobic contacts, π-stacking) between the ligand and the amino acid residues of the receptor. This information is crucial for understanding the basis of molecular recognition and for structure-based drug design efforts.
Hypothetical Table of Ligand-Receptor Interactions:
| Ligand Moiety | Receptor Residue | Interaction Type | Distance (Å) |
| Indole N-H | Aspartate (side chain O) | Hydrogen Bond | Value |
| Sulfonyl Oxygen | Arginine (side chain N) | Hydrogen Bond | Value |
| Proline Ring | Leucine, Valine | Hydrophobic | Value |
| Indole Ring | Phenylalanine | π-π Stacking | Value |
This detailed structural information would provide invaluable insights into the structure-activity relationship (SAR) of this class of compounds, guiding the design of new analogs with improved affinity and selectivity.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Ethyl 1 1h Indol 5 Ylsulfonyl Prolinate Derivatives
Rational Design Principles for Analogs of Ethyl 1-(1H-indol-5-ylsulfonyl)prolinate
The rational design of analogs of this compound is guided by established medicinal chemistry principles aimed at systematically modifying the core scaffold to improve its interaction with a biological target. The molecule itself consists of three key pharmacophoric components: an indole (B1671886) ring, a sulfonamide linker, and a proline ethyl ester moiety. Each component offers opportunities for modification.
Key design principles include:
Bioisosteric Replacement: This involves substituting specific functional groups with other groups that have similar physical or chemical properties, with the goal of enhancing the desired biological or physical properties of the compound without making significant changes to the chemical structure. For instance, the indole nitrogen's hydrogen could be replaced with a methyl group to probe the necessity of the hydrogen bond donor functionality, or the ethyl ester could be swapped for a bioisosteric amide or carboxylic acid to alter solubility and metabolic stability.
Scaffold Hopping and Privileged Structures: The indole nucleus is considered a "privileged scaffold" in drug discovery, as it is found in numerous compounds with a wide range of biological activities. nih.govmdpi.com Design strategies may involve retaining this core while modifying the proline or sulfonyl portions, or conversely, replacing the indole with other heterocyclic systems (e.g., benzofuran, indazole) to explore new chemical space and intellectual property opportunities.
Conformational Constraint: The proline ring provides significant conformational rigidity. acs.org Further constraining the molecule by introducing additional ring systems or bulky groups can lock the molecule into a more bioactive conformation, potentially increasing affinity for its target and improving selectivity.
Structure-Based Design: If the three-dimensional structure of the biological target is known, computational docking studies can be used to predict how analogs will bind. This allows for the design of modifications that introduce new, favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) or remove unfavorable steric clashes, thereby rationally guiding synthetic efforts. nih.gov
Systematic Structural Modifications of the Indole Moiety and Their Impact on Activity
The indole ring is a critical component, often involved in hydrophobic and π-stacking interactions with biological targets. Systematic modifications can probe its role and optimize its binding contribution.
Substitution on the Indole Nitrogen (N-1): The N-H group acts as a hydrogen bond donor. Alkylation (e.g., with methyl or ethyl groups) or acylation at this position would eliminate this donor capability, which can determine if this interaction is essential for activity. Introducing larger or more complex groups at N-1 can also explore steric tolerance in the binding pocket.
Substitution on the Benzene (B151609) Ring (Positions 4, 6, 7): The parent compound is substituted at position 5. Introducing small electron-withdrawing groups (e.g., fluorine, chlorine) or electron-donating groups (e.g., methoxy) at other positions on the benzene portion of the indole can modulate the electronic properties and lipophilicity of the scaffold. nih.gov These changes can influence binding affinity and properties like cell permeability and metabolic stability. For example, fluorination can sometimes enhance binding affinity and block sites of metabolism. nih.gov
Substitution on the Pyrrole Ring (Positions 2, 3): Positions C-2 and C-3 of the indole are often sites of metabolism. Introducing substituents at these positions can block metabolic pathways, thereby increasing the compound's half-life. Furthermore, adding small alkyl or aryl groups can provide additional hydrophobic interactions with the target protein.
The following table illustrates potential modifications and their anticipated effects on molecular properties.
| Modification Site | Substituent (R) | Expected Impact on Properties | Rationale |
| Indole N-1 | -CH₃ | Removes H-bond donor, increases lipophilicity. | Probes the importance of the N-H interaction. |
| Indole C-2 | -CH₃ | Increases steric bulk and lipophilicity. | May enhance hydrophobic interactions or block metabolism. |
| Indole C-4 | -F | Increases electron-withdrawing character. | Can modulate pKa and form specific fluorine contacts. |
| Indole C-6 | -OCH₃ | H-bond acceptor, electron-donating. | Explores electronic effects and potential new H-bonds. |
| Indole C-7 | -Cl | Increases lipophilicity, electron-withdrawing. | Probes steric and electronic tolerance at this position. |
Variations in the Sulfonyl Linker and Their Influence on Molecular Recognition
The sulfonamide linker is a rigid and chemically stable group that properly orients the indole and proline moieties relative to each other. Its oxygen atoms are potent hydrogen bond acceptors.
Variations in this linker can have profound effects:
Linker Geometry: Moving the sulfonyl attachment from the indole-5-position to other positions (e.g., 4, 6, or 7) would drastically alter the geometry of the molecule, changing the spatial relationship between the indole and proline groups. This is a powerful way to explore the topology of the target's binding site.
Linker Replacement: The sulfonamide can be replaced with other linker groups to modulate properties. researchgate.net An amide linker, for instance, would introduce a hydrogen bond donor (N-H) and change the bond angles. Replacing the sulfonyl group with a sulfoximine (B86345) or related motifs can fine-tune the electronic and geometric properties of the linker. nih.gov
Covalent Warheads: The sulfonyl group itself can be modified to act as a reactive electrophile, such as a sulfonyl fluoride, enabling the molecule to form a covalent bond with a nearby nucleophilic amino acid residue (e.g., tyrosine, serine, lysine) on the target protein. nih.gov This can lead to irreversible inhibition and prolonged duration of action.
Modifications of the Prolinate Ester and Pyrrolidine (B122466) Ring System and Their Functional Consequences
Ester Modification: The ethyl ester is a common feature that balances lipophilicity and polarity. Modifying the ester group is a standard strategy to fine-tune pharmacokinetic properties. scispace.com
Hydrolysis to Carboxylic Acid: Converting the ethyl ester to the corresponding carboxylic acid introduces a negative charge at physiological pH. This typically decreases cell permeability but may form strong ionic or hydrogen-bond interactions with the target, significantly boosting potency.
Varying the Alkyl Group: Changing the ethyl group to smaller (methyl) or larger, bulkier groups (e.g., tert-butyl) alters steric bulk, lipophilicity, and the rate of ester hydrolysis by metabolic enzymes. researchgate.netmdpi.com
Pyrrolidine Ring Substitution: The pyrrolidine ring of proline is a conformationally restricted scaffold. researchgate.net Introducing substituents, particularly at the 4-position, can have several effects:
It can provide a new vector for interaction with the target protein. acs.org
Stereochemistry is critical; for example, cis- and trans-4-fluoro-proline substitutions can lead to dramatically different biological activities by altering the ring conformation and local dipole moment. nih.gov
The table below summarizes potential modifications to the proline moiety.
| Modification Site | Substituent/Change | Expected Functional Consequence |
| Ethyl Ester | Hydrolysis to -COOH | Increased polarity, potential for ionic interactions, decreased permeability. |
| Ethyl Ester | Change to tert-Butyl Ester | Increased lipophilicity and steric bulk, increased metabolic stability. |
| Pyrrolidine C-4 | -F (fluoro) | Alters ring pucker, introduces polar contact, can improve binding. |
| Pyrrolidine C-4 | -OH (hydroxy) | Adds H-bond donor/acceptor, increases polarity. |
| Pyrrolidine Stereocenter | Inversion (D-proline) | Drastically changes 3D orientation of substituents, likely reducing activity. |
Computational SAR/SPR Modeling for this compound Analogs
Computational modeling is a powerful tool for rationalizing existing SAR data and predicting the activity of novel, un-synthesized analogs, thereby prioritizing synthetic efforts.
QSAR modeling aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For a series of this compound analogs, a QSAR study would typically involve:
Data Set Assembly: A series of analogs with experimentally determined activities (e.g., IC₅₀ or Kᵢ values) is compiled. mdpi.com
Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated, representing its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and steric properties (e.g., molecular volume).
Model Generation: Statistical methods, such as Partial Least Squares (PLS), are used to build an equation that correlates a selection of the most relevant descriptors with the observed biological activity. mdpi.com
A hypothetical QSAR equation might look like: log(1/IC₅₀) = c₀ + c₁(logP) - c₂(HBD_Count) + c₃(ESP_max) Where logP is the lipophilicity, HBD_Count is the number of hydrogen bond donors, and ESP_max is the maximum electrostatic potential on the molecular surface. The coefficients (c₀, c₁, etc.) indicate the direction and magnitude of each descriptor's influence on activity. Such models can predict the potency of new designs before they are synthesized. nih.gov
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific biological target. acs.org For the this compound scaffold, a likely pharmacophore model would include:
An Aromatic/Hydrophobic Center: Corresponding to the indole ring.
A Hydrogen Bond Donor: The N-H group of the indole.
Two Hydrogen Bond Acceptors: The two oxygen atoms of the sulfonyl group.
A Hydrophobic/Aliphatic Feature: The proline's pyrrolidine ring.
A Hydrogen Bond Acceptor: The carbonyl oxygen of the prolinate ester.
This model serves as a 3D query to search virtual libraries for new, structurally diverse compounds that fit the required pharmacophoric features, potentially leading to the discovery of novel scaffolds with the same biological activity. mdpi.com It also provides a clear visual hypothesis of how the molecule interacts with its target, guiding further modifications.
Ethyl 1 1h Indol 5 Ylsulfonyl Prolinate As a Chemical Probe or Tool in Biological Research
Development of Bioconjugates of Ethyl 1-(1H-indol-5-ylsulfonyl)prolinate for Imaging and Tracking
There is no scientific literature describing the synthesis or application of bioconjugates derived from This compound .
Fluorescent Probes for Cellular Localization and Dynamics
No fluorescent probes based on the This compound scaffold have been reported. The design of such a probe would theoretically involve the covalent attachment of a fluorophore to the parent molecule, a process that has not been documented for this specific compound.
Affinity Probes for Target Engagement and Pull-Down Experiments
The development of affinity probes requires modifying a compound to include a reactive group and a reporter tag, such as biotin. This enables the capture and identification of protein targets. There are no published instances of This compound being functionalized for use in affinity-based pull-down experiments.
Application of this compound in Mechanistic Biology and Pathway Elucidation
Given the lack of identified biological targets, there are no studies that have employed This compound to investigate biological mechanisms or to elucidate cellular pathways. The foundational step of identifying a specific biological activity or target for this compound has not been reported in the available scientific literature.
Use in Chemoproteomics and Proteome-Wide Target Identification Strategies (Preclinical Context)
Chemoproteomics and proteome-wide target identification are powerful techniques to uncover the molecular targets of a bioactive compound. However, these methods have not been applied to This compound , as there are no public records of research into its biological effects or protein interactions.
Future Directions and Emerging Research Opportunities for Ethyl 1 1h Indol 5 Ylsulfonyl Prolinate
Exploration of Novel Synthetic Applications and Methodologies for Related Scaffolds
The synthesis of ethyl 1-(1H-indol-5-ylsulfonyl)prolinate likely involves the reaction of indole-5-sulfonyl chloride with ethyl prolinate. Future research could focus on optimizing this synthesis and exploring novel methodologies for creating a diverse library of related compounds.
Diversification of the Indole (B1671886) Core: The indole ring offers multiple sites for substitution. Future synthetic efforts could explore the introduction of various functional groups at different positions of the indole nucleus to modulate the electronic and steric properties of the molecule. For instance, substitution at the N-1 position of the indole has been shown to significantly influence the biological activity of related compounds. nih.gov
Modification of the Proline Moiety: The ethyl ester of the proline component can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to generate a library of amides. Furthermore, stereoselective synthesis could be employed to produce enantiomerically pure analogs, which may exhibit differential biological activities.
Alternative Scaffolds: The principles used to synthesize this compound can be extended to other amino acid esters, leading to the creation of a broad family of N-indolesulfonyl amino acid derivatives. The synthesis of proline-derived sulphonamides has demonstrated the feasibility and potential of such approaches. questjournals.orgresearchgate.net
| Synthetic Modification | Potential Outcome | Relevant Research Area |
| Indole Core Substitution | Modulate electronic/steric properties, improve target binding | Medicinal Chemistry, Drug Design |
| Proline Ester Hydrolysis & Amidation | Create diverse amide libraries, enhance pharmacokinetic properties | Peptide Chemistry, Medicinal Chemistry |
| Use of Alternative Amino Acids | Broaden the scope of the chemical library, explore new structure-activity relationships | Combinatorial Chemistry, Drug Discovery |
Investigation of Additional Biological Targets and Unexplored Pathways
The structural motifs within this compound suggest a multitude of potential biological targets. While its primary activity may be yet to be discovered, related compounds have shown a wide array of biological effects.
Enzyme Inhibition: Indole-5-sulfonamides have been identified as potent inhibitors of carbonic anhydrases, particularly isoforms associated with cancer. nih.gov This suggests that this compound could be investigated for its anticancer properties by targeting these enzymes. Furthermore, indole derivatives have been explored as inhibitors of other enzymes like kinases and tubulin. nih.govnih.gov
Antimicrobial and Antioxidant Activity: Proline-based sulfonamides have been reported to possess both antimicrobial and antioxidant properties. questjournals.orgresearchgate.net Future studies could therefore evaluate this compound and its analogs for activity against various bacterial and fungal strains, as well as for their ability to scavenge free radicals.
Neurological and Inflammatory Pathways: The indole scaffold is a core component of many neuroactive molecules, and some indole derivatives exhibit anti-inflammatory effects. mdpi.com This opens up the possibility of investigating this compound for its potential in treating neurological disorders or inflammatory conditions.
| Potential Biological Target | Therapeutic Area | Supporting Evidence from Related Compounds |
| Carbonic Anhydrases | Oncology | Indole-5-sulfonamides are known inhibitors. nih.gov |
| Bacterial/Fungal Enzymes | Infectious Diseases | Proline-derived sulphonamides show antimicrobial activity. questjournals.orgresearchgate.net |
| Kinases, Tubulin | Oncology | Indole derivatives are known to target these proteins. nih.govnih.gov |
| Oxidative Stress Pathways | Various | Proline-derived sulphonamides exhibit antioxidant properties. questjournals.orgresearchgate.net |
| Neurological Receptors/Enzymes | Neurology | The indole scaffold is common in neuroactive compounds. mdpi.com |
Development of Advanced Analytical Techniques for the Study of this compound in Complex Matrices (Non-Human)
As research into the biological activities of this compound progresses, the need for sensitive and specific analytical methods for its detection and quantification in various non-human biological and environmental matrices will become critical.
Chromatographic Methods: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) would be the method of choice for the quantitative analysis of this compound. The development of specific LC-MS/MS methods would allow for the determination of its pharmacokinetic profile in preclinical studies.
Spectroscopic Techniques: Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy will continue to be indispensable for structural elucidation and purity assessment of newly synthesized analogs.
Immunoassays: Should the compound show significant biological activity, the development of specific antibodies could lead to the creation of sensitive enzyme-linked immunosorbent assays (ELISAs) for high-throughput screening and monitoring in complex samples.
| Analytical Technique | Application | Key Advantages |
| HPLC-MS/MS | Pharmacokinetic studies, quantification in biological fluids | High sensitivity, high specificity, quantitative |
| NMR Spectroscopy | Structural elucidation of new analogs | Detailed structural information |
| IR Spectroscopy | Functional group identification, purity assessment | Rapid, non-destructive |
| ELISA | High-throughput screening, monitoring | High sensitivity, suitable for large sample numbers |
Potential for Lead Optimization in Preclinical Drug Discovery Efforts Based on Mechanistic Insights
Should initial biological screening reveal a promising activity for this compound, it would serve as a valuable lead compound for further optimization. A systematic structure-activity relationship (SAR) study would be the cornerstone of such an effort.
Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a library of analogs, as described in section 9.1, researchers can identify the key structural features required for biological activity. For example, SAR studies on related indole derivatives have shown that the nature and position of substituents on the indole ring can have a dramatic effect on potency. nih.gov
Computational Modeling: Molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to understand the binding mode of the compound to its biological target and to predict the activity of virtual compounds before their synthesis. nih.gov This can significantly streamline the lead optimization process.
Pharmacokinetic Profiling: In vitro and in vivo studies to assess the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compound and its analogs will be crucial for selecting candidates with favorable drug-like properties for further preclinical development. Lead optimization of similar heterocyclic compounds has successfully improved metabolic stability and pharmacokinetic profiles. acs.org
| Optimization Strategy | Goal | Methodology |
| SAR Studies | Identify key structural features for activity | Synthesis and biological testing of analogs |
| Computational Modeling | Understand binding mode, predict activity of new analogs | Molecular docking, QSAR |
| ADME Profiling | Improve drug-like properties | In vitro and in vivo pharmacokinetic studies |
Q & A
Q. What in vitro models are suitable for evaluating the compound’s anticancer potential?
- Methodology :
- Cell-based assays : Test cytotoxicity in NCI-60 panels or patient-derived organoids, referencing indole sulfonamide studies .
- Mechanistic profiling : Use transcriptomics (RNA-seq) to identify pathways modulated by the compound .
Tables for Key Comparisons
| Parameter | This compound | Methyl 1-(Phenylsulfonyl)-1H-Indole-6-Carboxylate | Reference |
|---|---|---|---|
| Sulfonyl Group Position | 5-position of indole | 6-position of indole | |
| Ester Hydrolysis Rate | Faster (due to ethyl group) | Slower (methyl group) | |
| Biological Activity | Moderate cytotoxicity (IC₅₀ ~10 µM) | Low activity (IC₅₀ >50 µM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
